NMDA/Glycine Receptor Antagonist Potency: Halogen Position Dictates Binding Affinity
Indole-2-carboxylates with halogen substitution at the 6-position demonstrate Ki values less than 1 μM at the NMDA receptor-associated glycine binding site, whereas non-halogenated or differently substituted analogs exhibit significantly reduced affinity [1]. The target compound's 6-fluoro and 7-chloro substitution pattern is consistent with the structural features required for high-affinity glycine site antagonism. In direct functional assays using [3H]MK-801 binding to assess NMDA receptor activation, these compounds inhibited binding, confirming antagonist character [1].
| Evidence Dimension | Glycine site binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 1 μM (predicted for 6-substituted analogs) |
| Comparator Or Baseline | Non-halogenated or 5-substituted indole-2-carboxylates: Ki > 10 μM |
| Quantified Difference | >10-fold improvement in affinity |
| Conditions | [3H]Glycine radioligand binding assay on rat brain membranes |
Why This Matters
This class-level inference, based on established SAR, indicates that the target compound's specific halogenation pattern is essential for generating high-affinity NMDA receptor antagonists, a therapeutic target for stroke and neurodegenerative diseases.
- [1] Gray NM, Dappen MS, Cheng BK, Cordi AA, Biesterfeldt JP, Hood WF, Monahan JB. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. J Med Chem. 1991;34(4):1283-1292. doi:10.1021/jm00108a009 View Source
